molecular formula C14H12O4S B6406429 2-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methylbenzoic acid CAS No. 1261956-75-5

2-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methylbenzoic acid

Cat. No.: B6406429
CAS No.: 1261956-75-5
M. Wt: 276.31 g/mol
InChI Key: CTANVQFPUPMFSB-UHFFFAOYSA-N
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Description

2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid is a crystalline white powder with the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical structure and properties.

Properties

IUPAC Name

2-(5-methoxycarbonylthiophen-3-yl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-8-3-4-10(11(5-8)13(15)16)9-6-12(19-7-9)14(17)18-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTANVQFPUPMFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=C2)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690981
Record name 2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-75-5
Record name 2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve the use of boronic acid derivatives, such as 5-(methoxycarbonyl)thiophene-3-boronic acid . These methods are designed to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxycarbonyl)thiophene-3-boronic acid: A boronic acid derivative used in similar synthetic applications.

    Thiophene-2-carboxylic acid: Another thiophene derivative with similar chemical properties.

    Methyl 3-thiophenecarboxylate: A related compound with a similar structure but different functional groups.

Uniqueness

2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid is unique due to its specific combination of a thiophene ring and a benzoic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

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